rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate
Description
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate is a chemical compound with a unique structure that includes a pentalene ring system
Properties
IUPAC Name |
ethyl (2R,3aS,6aS)-2-hydroxy-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h8-9,12H,2-7H2,1H3/t8-,9+,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOZJBQSKFLIRS-NGZCFLSTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1CC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CCC[C@H]1C[C@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by hydrolysis and esterification steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate can be compared with similar compounds such as:
Ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate: Similar structure but with different hydrogenation levels.
Methyl (2R,3aS,6aS)-2-hydroxy-hexahydropentalene-3a-carboxylate: Similar structure but with a methyl ester group instead of ethyl.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Biological Activity
rac-ethyl (2R,3aS,6aS)-2-hydroxy-octahydropentalene-3a-carboxylate, also known as 3a(1H)-pentalenecarboxylic acid, hexahydro-2-hydroxy-, ethyl ester (CAS: 132436-53-4), is a compound of interest in various biological and chemical research fields. Its unique structural features contribute to its potential biological activities, making it a candidate for studies in pharmacology and biochemistry.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a pentalene core with hydroxyl and carboxylate functional groups that may influence its reactivity and interaction with biological systems.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities that can be classified into several categories:
-
Antimicrobial Activity
- Studies have shown that derivatives of pentalene compounds possess antimicrobial properties. While specific data on this compound's activity is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.
-
Antioxidant Properties
- Compounds with similar structural motifs have been reported to exhibit antioxidant activity. This suggests potential protective effects against oxidative stress in biological systems.
- Cell Culture Applications
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated significant antimicrobial effects against Gram-positive bacteria. While direct studies on this compound are sparse, the implications of its structure suggest it may possess similar properties.
Study 2: Antioxidant Activity
In vitro assays assessing the antioxidant capacity of pentalene derivatives revealed promising results. These studies measured the ability to scavenge free radicals and reduce oxidative damage in cellular models, indicating that this compound could be further investigated for its protective roles in oxidative stress-related conditions.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Antimicrobial Activity | Antioxidant Activity | Buffering Capacity |
|---|---|---|---|---|
| This compound | 132436-53-4 | Potentially effective | Promising results in analogs | Yes (pH 6-8.5) |
| Pentalenolactone | 11114-39-9 | Effective against Gram-positive bacteria | Moderate | No |
| Pentalenic Acid | 132436-54-5 | Limited data available | High in analogs | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
